2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
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Overview
Description
2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that features a bromophenyl group attached to a tetrahydropyrazolo[1,5-A]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzylamine with a suitable diketone or diester, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazolo[1,5-A]pyrazine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Cyclization Reactions: Acidic or basic catalysts, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrazolo[1,5-A]pyrazine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine: Lacks the bromine atom, which can affect its reactivity and binding properties.
2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine: Similar structure but with the bromine atom in a different position, leading to different chemical and biological properties.
Uniqueness
2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H12BrN3 |
---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H12BrN3/c13-10-3-1-2-9(6-10)12-7-11-8-14-4-5-16(11)15-12/h1-3,6-7,14H,4-5,8H2 |
InChI Key |
BFNUGHINKLQXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC(=CC=C3)Br)CN1 |
Origin of Product |
United States |
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